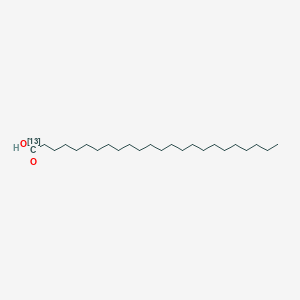
(S)-(-)-1,2,2-Triphenylethylamine
描述
(S)-(-)-1,2,2-Triphenylethylamine, also known as TPEA, is a chiral amine compound that has gained significant attention in recent years due to its potential applications in scientific research. TPEA is a versatile compound that can be synthesized using various methods, and its unique chemical structure has led to its use in a wide range of research applications. In
作用机制
The mechanism of action of (S)-(-)-1,2,2-Triphenylethylamine is not fully understood, but it is believed to interact with various receptors in the brain, including dopamine and serotonin receptors. This compound has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activity in these neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. This compound has also been shown to have anxiogenic effects, leading to increased anxiety in animal models.
实验室实验的优点和局限性
One of the main advantages of (S)-(-)-1,2,2-Triphenylethylamine is its versatility in scientific research applications. This compound can be used in a wide range of research areas, including organic synthesis, catalysis, and neuroscience. This compound is also relatively easy to synthesize, making it a cost-effective research tool. However, one limitation of this compound is its potential toxicity, which can limit its use in certain research applications.
未来方向
There are many potential future directions for (S)-(-)-1,2,2-Triphenylethylamine research. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases. This compound has also been studied for its potential use in the treatment of addiction and depression. Additionally, this compound can be used as a chiral selector in chromatography, and there is potential for the development of new this compound-based chiral selectors with improved properties. Finally, this compound can be used as a building block in the synthesis of complex organic molecules, and there is potential for the development of new synthetic routes using this compound.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound can be synthesized using various methods, and its use in scientific research has led to important discoveries in a wide range of research areas. This compound has potential future applications in the treatment of neurodegenerative diseases, addiction, and depression, and there is also potential for the development of new this compound-based chiral selectors and synthetic routes.
科学研究应用
(S)-(-)-1,2,2-Triphenylethylamine has been widely used in scientific research due to its unique chemical structure and potential applications. This compound has been used as a chiral selector in chromatography, as a ligand in asymmetric catalysis, and as a building block in the synthesis of complex organic molecules. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(1S)-1,2,2-triphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-20H,21H2/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCGGZYGIWLSAT-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584252 | |
| Record name | (1S)-1,2,2-Triphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-04-7 | |
| Record name | (1S)-1,2,2-Triphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid;hydrochloride](/img/structure/B1611715.png)




![6-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1611722.png)


![2-Methyl-N-[(3-methylphenyl)methyl]propan-2-amine](/img/structure/B1611726.png)


